molecular formula C13H19BBrNO3 B6197646 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2442569-53-9

3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6197646
CAS No.: 2442569-53-9
M. Wt: 328
InChI Key:
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Description

. This compound features a pyridine ring substituted with bromo, methoxy, methyl, and a boronic acid derivative group, making it a versatile intermediate for various chemical reactions and syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from simpler pyridine derivatives. One common approach is the halogenation of pyridine to introduce the bromo group, followed by methoxylation and subsequent introduction of the boronic acid derivative. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Large-scale synthesis would also require stringent quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid or other oxidized forms.

  • Reduction: : Reduction of the bromo group to form a hydrogen atom.

  • Substitution: : Replacement of the bromo group with other functional groups.

  • Coupling Reactions: : Participation in Suzuki-Miyaura cross-coupling reactions due to the presence of the boronic acid derivative.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

  • Coupling Reactions: : Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3).

Major Products Formed

  • Oxidation: : 3-bromo-6-methoxy-2-methylpyridine-5-carboxylic acid.

  • Reduction: : 3-bromo-6-methoxy-2-methylpyridine.

  • Substitution: : 3-azido-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

  • Coupling Reactions: : Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including gastrointestinal disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative facilitates the formation of carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Lacks the methoxy and methyl groups.

  • 6-methoxy-2-methylpyridine: : Lacks the bromo and boronic acid derivative groups.

  • 3-bromo-6-methoxypyridine: : Lacks the boronic acid derivative group.

These compounds share some structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

CAS No.

2442569-53-9

Molecular Formula

C13H19BBrNO3

Molecular Weight

328

Purity

95

Origin of Product

United States

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